Micronomicin Sulfate

Beschreibung

Eigenschaften

IUPAC Name |

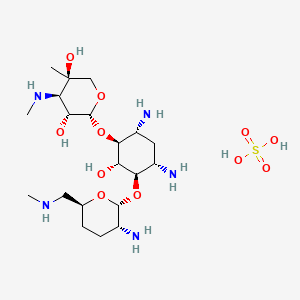

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDGQSCLOYLSEK-SCFBDNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048609 | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66803-19-8 | |

| Record name | Micronomicin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66803-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin and Discovery of Micronomicin Sulfate: A Technical Guide

Abstract

Micronomicin sulfate, an aminoglycoside antibiotic, emerged from the dedicated research efforts of Kyowa Hakko Kogyo Co., Ltd. in the early 1970s. This in-depth technical guide details the discovery, origin, and characterization of this potent antimicrobial agent. We delve into the producing microorganism, Micromonospora sagamiensis var. nonreducans, the fermentation and isolation processes, and the pivotal experiments that elucidated its chemical structure. Furthermore, this guide presents its antimicrobial profile through quantitative data, outlines the key experimental protocols, and visualizes the intricate biosynthetic pathway and discovery workflow. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Introduction

Micronomicin is an aminoglycoside antibiotic discovered and developed by Kyowa Hakko Kogyo Co., Ltd.[1]. It is produced by the fermentation of Micromonospora sagamiensis var. nonreducans. As a member of the aminoglycoside class, micronomicin exerts its bactericidal effect by binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis[2][3][4]. This mechanism leads to a misreading of mRNA and the production of non-functional proteins, ultimately resulting in cell death[4]. Micronomicin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1][5][6]. Notably, it has shown efficacy against certain gentamicin-resistant strains[6].

Discovery and Origin

Producing Microorganism

Micronomicin is a natural product of the actinomycete Micromonospora sagamiensis var. nonreducans[1][7][8]. The producing strain was isolated from soil samples as part of a screening program for new antibiotics[7]. Micromonospora species are known producers of various aminoglycoside antibiotics, including gentamicin[9].

Fermentation

The production of micronomicin is achieved through submerged fermentation of Micromonospora sagamiensis var. nonreducans. While specific industrial-scale fermentation protocols are proprietary, laboratory-scale fermentation can be described based on common practices for actinomycete cultivation.

Experimental Protocol: Fermentation of Micromonospora sagamiensis var. nonreducans

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable agar slant of M. sagamiensis var. nonreducans into a seed medium. The composition of a typical seed medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The culture is incubated on a rotary shaker at 28-30°C for 48-72 hours to achieve sufficient biomass.

-

Production Medium: The production medium is designed to optimize antibiotic yield. A typical medium composition is as follows:

| Component | Concentration (g/L) |

| Glucose | 10-20 |

| Starch | 10-20 |

| Yeast Extract | 5 |

| N-Z Amine | 5 |

| CaCO₃ | 1 |

-

Fermentation Conditions: The production fermenter, containing the sterilized production medium, is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The pH of the medium is maintained between 7.0 and 7.4. Antibiotic production is monitored throughout the fermentation process using microbiological assays.

Isolation and Purification

The isolation and purification of micronomicin from the fermentation broth involves a multi-step process to separate the antibiotic from other metabolites and media components. The initial discovery paper by Okachi et al. (1974) outlines a method utilizing ion-exchange and silica gel chromatography[7].

Experimental Protocol: Isolation and Purification of Micronomicin

-

Broth Pre-treatment: The whole fermentation broth is acidified to pH 2.0 with sulfuric acid and stirred to release the antibiotic from the mycelium. The broth is then filtered to remove the mycelial biomass[7].

-

Cation-Exchange Chromatography: The clarified filtrate is neutralized and applied to a column of a weak-acid cation-exchange resin (e.g., Amberlite IRC-50) in the ammonium form. The antibiotic, being basic, binds to the resin. After washing the column to remove impurities, the micronomicin is eluted with a dilute solution of ammonium hydroxide[7].

-

Silica Gel Chromatography: The active fractions from the ion-exchange chromatography are pooled, concentrated, and further purified by silica gel column chromatography. The column is eluted with a solvent system of chloroform-isopropanol-ammonium hydroxide (2:1:1, v/v)[7].

-

Salt Formation: The purified micronomicin base is converted to its sulfate salt by dissolving it in water, adjusting the pH to 4.5 with sulfuric acid, and precipitating the salt by the addition of methanol[7]. The resulting this compound is then collected and dried.

Structure Elucidation

The chemical structure of micronomicin was determined through a combination of spectroscopic techniques and chemical degradation studies. The structure was established as 6'-N-methylgentamicin C1a[6]. The detailed structural analysis was published by Egan et al. in 1975. While the full experimental details from this specific paper are not widely available, the general approach for structure elucidation of aminoglycosides in that era involved:

-

Elemental Analysis: To determine the empirical formula.

-

Mass Spectrometry: To determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the chemical environment of protons and carbons, providing information on the connectivity of atoms and the stereochemistry of the molecule.

-

Chemical Degradation: Controlled hydrolysis of the glycosidic bonds to yield the constituent amino sugars and the aminocyclitol core, which were then identified by comparison with known standards.

Antimicrobial Activity

Micronomicin exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 0.01 |

| Escherichia coli St. M | 0.01 |

| Pseudomonas aeruginosa | 0.001 - 8.3 |

| Proteus spp. | 0.001 - 8.3 |

| Klebsiella pneumoniae | 0.001 - 8.3 |

| Serratia spp. | 0.001 - 8.3 |

| Staphylococcus epidermidis | Active |

| Streptococcus pneumoniae | Sensitive |

Data compiled from multiple sources[5][6][10].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Biosynthesis of Micronomicin

The biosynthetic pathway of micronomicin in Micromonospora sagamiensis var. nonreducans has not been fully elucidated in a single dedicated study. However, based on the well-characterized biosynthesis of the structurally similar gentamicin in Micromonospora echinospora, a putative pathway for micronomicin can be proposed. The key difference between micronomicin (6'-N-methylgentamicin C1a) and gentamicin C1a is the presence of a methyl group on the 6'-amino group.

The biosynthesis starts from D-glucose and involves the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation events and subsequent modifications of the sugar moieties.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Antibiotics purification by ion-exchange - Ypso Facto [ypsofacto.com]

- 4. rsc.org [rsc.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Micromonospora sagamiensis MK-65, UC-158 | DSM 44886, ATCC 21826, DSM 43912, JCM 3310, KCC A-0310, KCTC 9215, NRRL 11334 | BacDiveID:7978 [bacdive.dsmz.de]

- 7. scispace.com [scispace.com]

- 8. Exploring Micromonospora as Phocoenamicins Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 10. Micromonospora sagamiensis MK-65 | Type strain | DSM 43912, ATCC 21826, CIP 108950, DSM 44886, JCM 3310, KCC A-0310, NBRC 101888, NRRL 11334, KACC 20106, KCTC 9215 | BacDiveID:7995 [bacdive.dsmz.de]

An In-depth Technical Guide to Micronomicin Sulfate: An Aminoglycoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micronomicin sulfate is a potent, broad-spectrum aminoglycoside antibiotic. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical applications. Detailed experimental protocols for susceptibility testing are provided, and key signaling pathways for its mechanism of action and associated toxicities are visualized. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Micronomicin is a member of the aminoglycoside class of antibiotics, derived from Micromonospora sagamiensis.[1] It exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other aminoglycosides, involves the inhibition of bacterial protein synthesis.[2] This guide will delve into the technical details of this compound, providing quantitative data and methodologies to support further research and development.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in cell death.[2]

Signaling Pathway of Bacterial Protein Synthesis Inhibition

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Caption: Mechanism of Action of this compound.

Antibacterial Spectrum

Micronomicin has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative organisms. Its efficacy is concentration-dependent.[2]

In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates.

Table 1: MIC Distribution of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 1 | 4 |

| Escherichia coli | 0.5 | 2 |

| Klebsiella pneumoniae | 0.5 | 2 |

| Enterobacter spp. | 1 | 4 |

| Serratia spp. | 1 | 4 |

| Proteus spp. | 1 | 8 |

Note: Data compiled from multiple in vitro studies. Actual MICs can vary by strain.

Table 2: MIC Distribution of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 | 1 |

| Staphylococcus aureus (MRSA) | 0.5 | 2 |

| Staphylococcus epidermidis | 0.25 | 1 |

| Enterococcus faecalis | 4 | 16 |

Note: Data compiled from multiple in vitro studies. Actual MICs can vary by strain.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final concentrations ranging from 64 µg/mL to 0.06 µg/mL after adding the bacterial inoculum.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. The final volume in each well will be 100 µL.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Broth Microdilution MIC Testing Workflow.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of other aminoglycosides, such as gentamicin.[1] It is poorly absorbed orally and is therefore administered parenterally.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers

| Parameter | Value |

| Half-life (t½) | 2 - 3 hours |

| Volume of Distribution (Vd) | 0.2 - 0.3 L/kg |

| Clearance (CL) | 1.0 - 1.5 mL/min/kg |

| Protein Binding | <10% |

| Urinary Excretion (24h) | >90% (unchanged) |

Note: Values are approximate and can vary based on patient factors such as age, renal function, and clinical status.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections. A notable advantage is its reported lower incidence of nephrotoxicity and ototoxicity compared to other aminoglycosides.[1]

Table 4: Summary of Selected Clinical Trials on this compound

| Indication | Phase | Dosing Regimen | Efficacy Rate | Key Safety Findings |

| Complicated Urinary Tract Infections | III | 120 mg IV, twice daily | 60.6% | No significant safety problems reported.[3] |

| Complicated Urinary Tract Infections | III | 180 mg IV, twice or three times daily | 52.9% | No significant safety problems reported.[3] |

| Respiratory Tract Infections | II | 60 mg IV, twice daily | 87.5% | No adverse effects on clinical picture or lab tests. |

| Surgical Infections | II | Not specified | 70% | No significant side effects observed.[4] |

Toxicology: Ototoxicity and Nephrotoxicity

The primary dose-limiting toxicities of aminoglycosides are ototoxicity and nephrotoxicity. While micronomicin is reported to have a better safety profile, understanding the underlying mechanisms is crucial for risk mitigation.[1]

Aminoglycoside-Induced Ototoxicity

Ototoxicity is caused by damage to the hair cells in the inner ear.[5] The process involves the generation of reactive oxygen species (ROS) and activation of apoptotic pathways.[6]

Caption: Signaling Pathway of Aminoglycoside-Induced Ototoxicity.

Aminoglycoside-Induced Nephrotoxicity

Nephrotoxicity primarily results from the accumulation of aminoglycosides in the proximal tubule cells of the kidneys, leading to cellular damage and impaired renal function.[5]

Caption: Cellular Mechanism of Aminoglycoside-Induced Nephrotoxicity.

Conclusion

This compound is an effective aminoglycoside antibiotic with a broad spectrum of activity. Its favorable safety profile, particularly its reduced ototoxicity and nephrotoxicity compared to other members of its class, makes it a valuable therapeutic option. This technical guide provides a foundational resource for scientists and researchers, summarizing key data and methodologies to facilitate further investigation and development of this important antimicrobial agent. Continued research is warranted to fully elucidate its clinical potential and optimize its use in various infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Activity of Micronomicin Sulfate Against Gram-Negative Bacteria: A Technical Guide

Introduction

Micronomicin sulfate is a broad-spectrum, aminoglycoside antibiotic derived from Micromonospora sagamiensis.[1][2] As a member of the gentamicin family, it exhibits potent bactericidal activity, particularly against clinically significant Gram-negative bacteria.[3][4][5] This technical guide provides an in-depth overview of the in vitro activity of this compound, detailing its mechanism of action, spectrum of activity with available quantitative data, and the standardized experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Mechanism of Action

Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] This process is concentration-dependent and ultimately leads to bacterial cell death, classifying it as a bactericidal agent.[3]

The key steps are as follows:

-

Cellular Uptake: this compound is actively transported across the bacterial cell membrane into the cytoplasm. This process is oxygen-dependent, which explains its limited activity against anaerobic bacteria.[4][6]

-

Ribosomal Binding: Once inside the cell, the drug irreversibly binds to the 30S ribosomal subunit.[1][3][6]

-

Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in two primary ways:

-

It causes misreading of the messenger RNA (mRNA) template, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[1][3][6]

-

It can completely halt the translation process, preventing the synthesis of essential proteins required for bacterial growth and replication.[6]

-

-

Cell Death: The accumulation of dysfunctional proteins and the disruption of the cell membrane integrity result in the loss of cellular function and ultimately lead to cell lysis and death.[4][6]

In Vitro Spectrum and Activity

This compound demonstrates a broad spectrum of activity against many Gram-negative pathogens responsible for severe infections such as urinary tract infections, respiratory tract infections, and sepsis.[3] Its efficacy has been documented against species including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus spp., and Serratia spp.[1][3][5]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) ranges for this compound against various Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 0.03 - 17.5 | [5] |

| Klebsiella pneumoniae | 0.03 - 17.5 | [5] |

| General Gram-Negatives(Pseudomonas, Proteus, K. pneumoniae, Serratia) | 0.001 - 8.3 | [5] |

Note: Data on MIC50 and MIC90 values from large-scale surveillance studies are limited in the reviewed literature. The provided ranges are based on available preclinical data.

Experimental Protocols

The in vitro activity of this compound is primarily assessed using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8][9] These protocols ensure reproducibility and comparability of data across different laboratories.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow the test bacterium on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.[10]

-

Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[7]

Time-Kill Kinetic Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11] The assay measures the rate at which the agent kills a bacterial population.

Experimental Protocol: Time-Kill Assay

-

Inoculum Preparation: Prepare a bacterial suspension in logarithmic growth phase, diluted in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Antimicrobial: Add this compound to the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a drug-free growth control.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[10]

-

Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: Incubate the agar plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the concentration of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in the initial CFU/mL.[11]

Conclusion

This compound is a potent bactericidal aminoglycoside with significant in vitro activity against a range of Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the 30S ribosomal subunit, makes it an effective agent for combating serious infections. The evaluation of its efficacy relies on standardized and robust methodologies, such as broth microdilution for MIC determination and time-kill assays to assess its bactericidal kinetics. These protocols are essential for the continued study and clinical application of this important antibiotic.

References

- 1. toku-e.com [toku-e.com]

- 2. Micronomicin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. store.p212121.com [store.p212121.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. darvashco.com [darvashco.com]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. actascientific.com [actascientific.com]

- 11. researchgate.net [researchgate.net]

Spectrum of Antibacterial Activity for Micronomicin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronomicin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of clinically significant bacteria. As a member of the gentamicin complex, it shares a similar mechanism of action, primarily targeting bacterial protein synthesis. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols for its evaluation, and insights into its molecular interactions within bacterial cells.

Antibacterial Spectrum

This compound demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its spectrum is comparable to that of gentamicin, and it has shown efficacy against severe infections caused by pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa[1].

Gram-Positive Activity

Micronomicin is active against various Gram-positive cocci. Notably, it exhibits potent in vitro activity against clinical isolates of Staphylococcus aureus, including some strains resistant to other antibiotics.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 500 | ≤0.5 - >128 | ~1 | - | [2] |

Note: Data for micronomicin is limited in large-scale surveillance studies. The presented data is a compilation from various sources and may include comparisons with gentamicin, to which micronomicin has similar activity[1].

Gram-Negative Activity

The primary clinical utility of this compound lies in its effectiveness against Gram-negative bacilli, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 500 | ≤0.5 - >128 | ~1 | - | [2] |

| Klebsiella pneumoniae | 500 | ≤0.5 - >128 | ~1 | - | [2] |

| Enterobacter cloacae | 500 | ≤0.5 - >128 | ~1 | - | [2] |

| Serratia marcescens | - | - | - | - | [1] |

| Proteus spp. | - | - | - | - | [3] |

| Pseudomonas aeruginosa | 500 | ≤0.5 - >128 | ~1 | - | [1][2][4] |

Mechanism of Action and Cellular Effects

This compound exerts its bactericidal effect by inhibiting protein synthesis. This process involves several key steps that ultimately lead to bacterial cell death.

Caption: Mechanism of action of this compound.

The primary mechanism of action for this compound, an aminoglycoside antibiotic, involves the following steps[5]:

-

Uptake: The positively charged antibiotic binds to the negatively charged bacterial cell surface and is transported across the cell membrane in an energy-dependent process. This uptake is influenced by the bacterial membrane potential[6].

-

Ribosomal Binding: Once inside the cytoplasm, micronomicin binds irreversibly to the 30S ribosomal subunit[5].

-

Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of the mRNA codon, and blocks the translocation of the peptidyl-tRNA, leading to the production of non-functional or toxic proteins[5].

-

Cell Death: The accumulation of aberrant proteins disrupts the cell membrane and other vital cellular processes, ultimately resulting in bacterial cell death[5].

Beyond direct inhibition of protein synthesis, aminoglycosides can induce a broader stress response in bacteria, including changes in gene expression related to heat shock and envelope stress.

Caption: Aminoglycoside-induced bacterial stress responses.

Experimental Protocols

The determination of the in vitro activity of this compound is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are standardized protocols for conducting these assays.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Workflow:

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Workflow:

Caption: Agar dilution workflow for MIC determination.

Detailed Protocol:

-

Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic should also be prepared.

-

Inoculum Preparation: Prepare standardized bacterial suspensions as described for the broth microdilution method.

-

Inoculation: Using a multipoint inoculator or a pipette, spot-inoculate a defined volume (typically 1-2 µL) of each bacterial suspension onto the surface of each agar plate, including the control plate. This results in an inoculum of approximately 10⁴ CFU per spot.

-

Incubation: Allow the inocula to dry, and then incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents visible growth of the bacteria on the agar surface.

Conclusion

This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a bactericidal effect. The in vitro activity of this compound can be reliably determined using standardized methods such as broth microdilution and agar dilution. Further research into the specific interactions of micronomicin with bacterial signaling pathways may provide additional insights into its complete cellular effects and potential for combination therapies.

References

- 1. [Review [new antibiotics series III]: micronomicin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative In Vitro Activity of Three Aminoglycosidic Antibiotics: BB-K8, Kanamycin, and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of in vitro antibacterial activity of 19 antimicrobial agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Role of the membrane potential in bacterial resistance to aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Micronomicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronomicin sulfate is an aminoglycoside antibiotic with potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1] As a member of the gentamicin complex, it is utilized in the treatment of severe infections, including those caused by Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant workflows to support research and drug development efforts.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is characteristic of aminoglycoside antibiotics. It is poorly absorbed orally and is therefore administered parenterally, typically via intravenous or intramuscular injection.[2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from studies in both animal models and humans.

Table 1: Pharmacokinetic Parameters of Micronomicin in Healthy Male Volunteers Following Intravenous Infusion [3]

| Dose (mg) | Infusion Time (hours) | Peak Serum Concentration (Cmax) (µg/mL) | Elimination Half-life (t½β) (hours) |

| 60 | 1 | 7.3 | 3.34 |

| 120 | 1 | 9.5 | 2.48 |

| 60 | 2 | 5.7 | 3.36 |

| 120 | 2 | 8.7 | 3.71 |

Table 2: Pharmacokinetic Parameters of Micronomicin in Rats Following a Single 10 mg/kg Dose [4]

| Route of Administration | 24-hour Urinary Recovery (%) |

| Intramuscular | 82.3 |

| Drip Intravenous | 91.6 |

Experimental Protocols: Pharmacokinetic Studies

-

Study Design: A single-dose, open-label study was conducted in healthy male volunteers.

-

Subjects: Healthy adult male volunteers were enrolled. Specific inclusion criteria included age between 20 and 50 years, a Body Mass Index (BMI) between 19 and 26 kg/m ², and a total body weight over 55 kg.[5] Exclusion criteria included a history of clinically significant diseases and hypersensitivity to aminoglycosides.[5]

-

Drug Administration: this compound was administered as a single intravenous drip infusion at doses of 60 mg and 120 mg over 1 or 2 hours.

-

Sample Collection: Blood samples were collected at predetermined time points to determine serum concentrations. Urine was collected over a 24-hour period to measure the urinary recovery rate.

-

Analytical Method: Serum and urine concentrations of micronomicin were determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a specific immunoassay.

-

Animal Model: Male Sprague-Dawley rats are a suitable model for pharmacokinetic studies of aminoglycosides.

-

Drug Administration: A single dose of micronomicin (10 mg/kg) was administered via intramuscular injection or a 30-minute intravenous drip.

-

Sample Collection: Blood samples were collected serially from the tail vein or via cardiac puncture at terminal time points. Urine was collected over 24 hours using metabolic cages. Tissues (kidneys, lungs, spleen, and liver) were also collected to assess tissue distribution.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column can be used. The mobile phase typically consists of an ion-pairing agent in an acidic buffer with an organic modifier like acetonitrile. Detection can be achieved using a UV detector after pre-column derivatization or with an electrochemical detector.

-

Enzyme Immunoassay (EIA): A competitive ELISA can be developed using a monoclonal antibody specific for micronomicin.

-

Bioassay: An agar diffusion assay using a susceptible bacterial strain (e.g., Bacillus subtilis) can be employed to determine the concentration of active micronomicin.

-

Pharmacodynamics

The bactericidal activity of this compound is concentration-dependent, meaning that higher concentrations result in a more rapid and extensive killing of bacteria.[2] Key pharmacodynamic parameters include the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE). The efficacy of aminoglycosides is often correlated with the ratio of the peak concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).[6][7][8]

Data Presentation: In Vitro Activity

Table 3: Minimum Inhibitory Concentrations (MIC) of Micronomicin Against Various Bacterial Species

| Bacterial Species | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 0.5 - 8 |

| Escherichia coli | 0.25 - 4 |

| Klebsiella pneumoniae | 0.25 - 4 |

| Staphylococcus aureus | 0.1 - 2 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols: Pharmacodynamic Assays

-

Bacterial Strains: A standardized inoculum of the test bacterium (e.g., P. aeruginosa ATCC 27853) is prepared in the logarithmic growth phase.

-

Antibiotic Concentrations: this compound is added to bacterial cultures at various concentrations, typically multiples of the MIC (e.g., 1x, 4x, 8x, and 16x MIC). A growth control without the antibiotic is included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU)/mL is determined.

-

Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]

-

Bacterial Exposure: A bacterial suspension (e.g., E. coli ATCC 25922) is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours).

-

Antibiotic Removal: The antibiotic is removed by dilution (e.g., 1:1000) or centrifugation and washing of the bacterial cells.

-

Regrowth Monitoring: The number of viable bacteria in the treated and an untreated control culture is monitored over time by performing colony counts at regular intervals.

-

PAE Calculation: The PAE is calculated as the difference in the time it takes for the treated and control cultures to increase by 1-log10 CFU/mL after antibiotic removal.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental Workflow: Preclinical Pharmacokinetic Study

Caption: A typical workflow for a preclinical pharmacokinetic study.

Logical Relationship: Time-Kill Kinetics Assay

Caption: Workflow for conducting a time-kill kinetics assay.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of the ADME profile, in vitro activity, and PK/PD relationships of this compound is crucial for optimizing its clinical use and for the development of new therapeutic strategies against susceptible pathogens.

References

- 1. webcentral.uc.edu [webcentral.uc.edu]

- 2. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Clinical study on intravenous infusion of micronomicin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetic studies on micronomicin in rats. Comparison of intramuscular and drip intravenous administration models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. pa2online.org [pa2online.org]

- 7. unthsc.edu [unthsc.edu]

- 8. researchgate.net [researchgate.net]

- 9. emerypharma.com [emerypharma.com]

The Biological Synthesis of Micronomicin Sulfate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological synthesis pathway of micronomicin sulfate. Micronomicin, also known as sagamicin and gentamicin C2b, is a clinically significant aminoglycoside antibiotic. This document details the enzymatic steps, genetic basis, and experimental methodologies involved in its production by Micromonospora sagamiensis. It is intended to serve as a core resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction to Micronomicin

Micronomicin is a member of the gentamicin C complex, a group of structurally related aminoglycoside antibiotics.[1][2] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.[3] The producing organism, Micromonospora sagamiensis, is an endophytic actinomycete.[4] Understanding the biosynthetic pathway of micronomicin is crucial for strain improvement, yield optimization, and the generation of novel aminoglycoside analogs through metabolic engineering.[5]

The Micronomicin Biosynthesis Pathway

The biosynthesis of micronomicin is intricately linked to the well-characterized gentamicin biosynthetic pathway. The pathway originates from the primary metabolite D-glucose-6-phosphate and proceeds through a series of enzymatic modifications to yield the final product.

The core of the micronomicin molecule is the aminocyclitol 2-deoxystreptamine (2-DOS), which is synthesized from D-glucose-6-phosphate. The pathway then diverges to form various gentamicin components. The final and defining step in micronomicin synthesis is the N-methylation of the 6'-amino group of its immediate precursor, gentamicin C1a. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, GenL.[6]

Below is a diagrammatic representation of the micronomicin biosynthesis pathway, highlighting the key intermediates and enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of aminoglycoside concentration on reaction rates of aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTase-Glo™ Methyltransferase Assay [promega.jp]

- 4. Micromonospora sagamiensis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pragolab.cz [pragolab.cz]

An In-depth Technical Guide on the Structural Analogs and Derivatives of Micronomicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronomicin, an aminoglycoside antibiotic produced by Micromonospora sagamiensis, is a close structural analog of gentamicin.[1] Like other aminoglycosides, it exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis.[2][3] This disruption of essential protein production ultimately leads to bacterial cell death.[3] The emergence of antibiotic resistance, however, necessitates the development of novel antimicrobial agents. Structural modification of existing antibiotics like micronomicin presents a promising strategy to overcome resistance mechanisms and enhance antibacterial efficacy. This technical guide provides a comprehensive overview of the structural analogs and derivatives of micronomicin sulfate, focusing on their synthesis, biological activity, and mechanisms of action.

Core Structure of Micronomicin

Micronomicin is a pseudo-trisaccharide consisting of a central 2-deoxystreptamine (2-DOS) ring linked to two amino sugars. Its chemical structure is C20H41N5O7.[1] Modifications to this core structure, particularly at the amino and hydroxyl groups, can significantly impact its antibacterial spectrum, potency, and susceptibility to bacterial resistance enzymes.

Synthetic Analogs and Derivatives

The primary approach to developing micronomicin analogs involves the chemical modification of its reactive functional groups. Key strategies include N-acylation and N-alkylation of the amino groups, particularly the C1-amino group.

1-N-Acyl and 1-N-Alkyl Derivatives

Modification at the 1-N position of the 2-deoxystreptamine ring has been a successful strategy for many aminoglycosides to evade enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs).[4][5] For micronomicin, derivatives have been synthesized by introducing various acyl and alkyl groups at the C1-NH2 position.

A general synthetic approach for 1-N-acylation involves the reaction of the this compound salt with an acylating agent in the presence of a base. The choice of acylating agent allows for the introduction of a wide variety of functional groups, potentially altering the compound's interaction with the bacterial ribosome and its susceptibility to AMEs. Similarly, 1-N-alkylation can be achieved through reductive amination.

Table 1: Antibacterial Activity of Micronomicin and Related Aminoglycosides

| Antibiotic | Organism | MIC (µg/mL) | Reference |

| Micronomicin | Pseudomonas aeruginosa | Higher than Tobramycin & Dibekacin | [6] |

| Micronomicin | E. coli | Higher than Tobramycin & Dibekacin | [6] |

| Gentamicin | P. aeruginosa | 0.25 - 1.0 | [7] |

| Amikacin | P. aeruginosa | 0.25 - 1.0 | [7] |

| Tobramycin | P. aeruginosa | 0.25 - 1.0 | [7] |

Note: This table provides a qualitative comparison based on available literature. Comprehensive MIC data for a series of micronomicin derivatives is a critical area for future research.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of micronomicin derivatives are often proprietary or not fully disclosed in the literature. However, general procedures for the modification of aminoglycosides can be adapted.

General Protocol for 1-N-Acylation of Micronomicin

-

Protection of Amino Groups: To achieve regioselective acylation at the 1-N position, other amino groups on the micronomicin molecule may need to be temporarily protected using suitable protecting groups.

-

Acylation Reaction: The protected micronomicin is then reacted with an activated acyl donor (e.g., an N-hydroxysuccinimide ester of the desired carboxylic acid) in an appropriate solvent system. The reaction is typically carried out under basic conditions to deprotonate the target amino group.

-

Deprotection: Following the acylation reaction, the protecting groups are removed under specific conditions that do not affect the newly formed amide bond.

-

Purification and Characterization: The final product is purified using chromatographic techniques such as column chromatography. The structure of the synthesized derivative is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for bacterial growth.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for micronomicin and its derivatives remains the inhibition of bacterial protein synthesis. However, structural modifications can influence their interaction with the ribosomal target and their ability to overcome resistance.

Furthermore, recent research has highlighted the intricate interplay between aminoglycosides and bacterial signaling pathways, including two-component systems and quorum sensing.

Impact on Two-Component Systems

Aminoglycoside-induced mistranslation of membrane proteins can lead to an accumulation of misfolded proteins in the bacterial envelope. This envelope stress can activate two-component systems (TCSs), such as the CpxA/CpxR system in E. coli.[8] Activation of these systems is a bacterial stress response that can, in some cases, contribute to antibiotic resistance.[9][10] The AmgRS two-component system in Pseudomonas aeruginosa is another example that is linked to intrinsic aminoglycoside resistance.[11]

Interference with Quorum Sensing

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for 1-N-acylated and 1-N-alkylated micronomicin derivatives.

Mechanism of Action and Bacterial Response

Caption: Mechanism of action of micronomicin derivatives and subsequent bacterial responses.

Conclusion and Future Directions

The structural modification of this compound, particularly at the 1-N position, holds significant potential for the development of novel aminoglycoside antibiotics with improved efficacy against resistant bacterial strains. While the existing literature on gentamicin analogs provides a strong foundation, further research is critically needed to synthesize and evaluate a broader range of micronomicin derivatives. Future studies should focus on:

-

Systematic Synthesis and SAR Studies: A comprehensive library of micronomicin analogs with diverse substitutions should be synthesized to establish clear structure-activity relationships.

-

Quantitative Biological Evaluation: Detailed in vitro and in vivo studies are required to determine the MIC values of these derivatives against a wide panel of clinically relevant and resistant bacterial pathogens.

-

Mechanistic Investigations: Elucidating the precise interactions of novel derivatives with the bacterial ribosome and their specific effects on key bacterial signaling pathways will be crucial for rational drug design.

-

Spectroscopic and Structural Analysis: Comprehensive characterization of new compounds by NMR, mass spectrometry, and potentially X-ray crystallography will provide invaluable structural insights.

By addressing these research gaps, the scientific community can unlock the full potential of micronomicin as a scaffold for the development of next-generation aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. dot | Graphviz [graphviz.org]

- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [Review [new antibiotics series III]: micronomicin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens | MDPI [mdpi.com]

- 11. Mutational Activation of the AmgRS Two-Component System in Aminoglycoside-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interplay between Sublethal Aminoglycosides and Quorum Sensing: Consequences on Survival in V. cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Can the quorum sensing inhibitor resveratrol function as an aminoglycoside antibiotic accelerant against Pseudomonas aeruginosa? - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of micronomicin sulfate

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of micronomicin sulfate, an aminoglycoside antibiotic. It covers its chemical properties, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies.

Chemical and Physical Properties

Micronomicin, also known as sagamicin, is an aminoglycoside antibiotic derived from Micromonospora sagamiensis.[1] It is structurally similar to gentamicin C and exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The compound is typically used as a sulfate salt.

| Property | Value | Reference |

| CAS Number | 66803-19-8 | [1][2][3][4] |

| Molecular Formula (Sulfate Salt) | C₂₀H₄₁N₅O₇ • 2.5H₂SO₄ | [1] |

| Molecular Formula (Free Base) | C₂₀H₄₁N₅O₇ | [5] |

| Molecular Weight (Sulfate Salt) | 708.65 g/mol | [1] |

| Molecular Weight (Free Base) | 463.58 g/mol | [5] |

| Appearance | White to off-white powder | [1] |

| Solubility | Freely soluble in water. Slightly soluble in DMF and DMSO. | [1][4] |

| Optical Rotation | +110° to +130° | [1] |

| pH (in solution) | 3.5 - 5.5 | [1] |

Mechanism of Action

Like other aminoglycoside antibiotics, micronomicin's primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit.[1][3][4] This interaction interferes with the translation process, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.

The following diagram illustrates the mechanism of action of aminoglycoside antibiotics at the bacterial ribosome.

Caption: Mechanism of Micronomicin Action at the Ribosome.

Antimicrobial Spectrum

This compound has demonstrated in vitro activity against a range of clinically relevant bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) for several bacterial species.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.01 - 0.75 | [6] |

| Bacillus subtilis | 0.001 - 8.3 | [4] |

| Bacillus cereus | 0.001 - 8.3 | [4] |

| Escherichia coli | 0.001 - 8.3 | [4][6] |

| Klebsiella pneumoniae | 0.001 - 17.5 | [4][6] |

| Pseudomonas aeruginosa | 0.03 - 17.5 | [6] |

| Candida albicans | >10 | [4] |

| Aspergillus niger | >10 | [4] |

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Protocol Outline:

-

Preparation of Micronomicin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

The following diagram outlines a general workflow for antimicrobial susceptibility testing.

Caption: General Workflow for Antimicrobial Susceptibility Testing.

In Vivo Efficacy Studies

A common model for assessing the in vivo efficacy of antibiotics is the mouse thigh infection model.

Mouse Thigh Infection Model Protocol Outline:

-

Induction of Neutropenia: Render mice neutropenic through the administration of cyclophosphamide.

-

Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the target bacterial strain.

-

Treatment: Administer this compound at various doses and schedules to different groups of infected mice. Include a control group receiving a placebo.

-

Monitoring: Monitor the health of the mice and record any adverse effects.

-

Bacterial Load Determination: At specific time points post-infection, euthanize the mice, homogenize the thigh tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/g of tissue).

-

Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of this compound.

Conclusion

This compound is a potent aminoglycoside antibiotic with a well-defined mechanism of action and a broad spectrum of antibacterial activity. This guide provides essential technical information to support further research and development of this compound. The provided protocols offer a starting point for in vitro and in vivo evaluations of its antimicrobial properties.

References

Methodological & Application

Applications of Micronomicin Sulfate in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of micronomicin sulfate in microbiology research. Micronomicin is an aminoglycoside antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] This document outlines its mechanism of action, key applications, and detailed protocols for in vitro susceptibility testing, synergy analysis, and time-kill kinetics.

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The molecule penetrates the bacterial cell membrane and binds to the 30S ribosomal subunit.[2][3] This binding event disrupts the normal reading of messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins are non-functional and can lead to a cascade of events, including disruption of the cell membrane integrity, ultimately causing bacterial cell death.[2] Notably, the bactericidal activity of micronomicin is concentration-dependent, meaning that higher concentrations of the antibiotic lead to a more rapid killing of bacteria.[3]

Key Applications in Microbiological Research

This compound is a valuable tool in various areas of microbiology research, primarily due to its potent antibacterial activity.

-

Antimicrobial Susceptibility Testing: It is frequently used as a reference antibiotic in antimicrobial susceptibility tests (AST) to determine the minimal inhibitory concentrations (MICs) against a wide range of clinical isolates.[1] These studies are crucial for monitoring antimicrobial resistance trends and for the initial characterization of new antibacterial agents.

-

Synergy Studies: Research has shown that micronomicin can act synergistically with other classes of antibiotics, such as β-lactams. This means the combined effect of the two drugs is greater than the sum of their individual effects. Such studies are vital for developing effective combination therapies to combat multidrug-resistant bacteria.

-

Investigating Aminoglycoside Resistance Mechanisms: Micronomicin can be used to study the mechanisms of aminoglycoside resistance in bacteria. By comparing its activity against susceptible and resistant strains, researchers can elucidate the genetic and biochemical basis of resistance, such as the production of aminoglycoside-modifying enzymes.

-

Time-Kill Kinetic Assays: These assays are performed to understand the pharmacodynamics of micronomicin, specifically its bactericidal or bacteriostatic effects over time. This information is critical for predicting the in vivo efficacy of the antibiotic and for optimizing dosing regimens.

Data Presentation

Antimicrobial Susceptibility Data

The following table summarizes the in vitro activity of this compound against common Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 7,452 | ≤1 | 8 |

| Klebsiella pneumoniae | - | - | - |

| Escherichia coli | - | - | - |

| Staphylococcus aureus | - | - | - |

| Enterobacteriaceae | - | - | - |

Data for Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and Enterobacteriaceae is not available in the provided search results. The data for Pseudomonas aeruginosa is for Gentamicin, a similar aminoglycoside.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water. The concentration should be at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh culture, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To assess the in vitro interaction between this compound and another antimicrobial agent.

Materials:

-

This compound

-

Second antimicrobial agent (e.g., a β-lactam)

-

96-well microtiter plates

-

CAMHB

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of both this compound and the second antibiotic.

-

Plate Setup:

-

Along the x-axis of a 96-well plate, create serial two-fold dilutions of this compound in CAMHB.

-

Along the y-axis, create serial two-fold dilutions of the second antibiotic in CAMHB.

-

The result is a matrix of wells containing various combinations of the two antibiotics.

-

-

Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum to each well as described in the MIC protocol (final concentration ~5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Data Analysis:

-

Determine the MIC of each antibiotic alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Indifference

-

FIC Index > 4: Antagonism

-

-

Protocol 3: Time-Kill Kinetic Assay

Objective: To evaluate the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

CAMHB

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Shaking incubator (37°C)

-

Nutrient agar plates

-

Sterile saline for dilutions

Procedure:

-

Inoculum Preparation: Prepare a bacterial culture in CAMHB and grow to early logarithmic phase (OD₆₀₀ ≈ 0.2-0.3). Dilute to a starting concentration of approximately 1-5 x 10⁶ CFU/mL.

-

Experimental Setup:

-

Prepare flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control flask without any antibiotic.

-

-

Incubation and Sampling:

-

Inoculate each flask with the prepared bacterial suspension.

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate 100 µL of appropriate dilutions onto nutrient agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates and calculate the CFU/mL for each time point.

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

-

Interpretation:

-

Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Bacteriostatic activity: < 3-log₁₀ decrease in CFU/mL.

-

-

References

- 1. In vitro activity of piperacillin, ticarcillin, and mezlocillin alone and in combination with aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Micronomicin Sulfate as a Potential Selection Agent in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronomicin sulfate is an aminoglycoside antibiotic isolated from Micromonospora sagamiensis.[1] Like other aminoglycosides, it is a potent inhibitor of protein synthesis in bacteria.[2][3][4][5][6] It achieves this by binding to the 30S ribosomal subunit, leading to mRNA misreading and the production of non-functional proteins, ultimately resulting in cell death.[2][3][4][7] While extensively used for its antibacterial properties, its application as a selection agent for genetically modified eukaryotic cells is not yet widely documented.

These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a selection agent in cell culture. The protocols outlined below are based on established methodologies for other aminoglycoside antibiotics, such as G418 (Geneticin), which is structurally similar to this compound.[7][8][9] Due to the limited specific data on this compound for this application, it is imperative that researchers perform a thorough validation for their specific cell lines and experimental conditions.

Principle of Selection

The use of an antibiotic as a selection agent relies on the co-expression of a resistance gene in the target cells. This gene encodes a protein that inactivates the antibiotic, allowing only the successfully transfected or transduced cells to survive and proliferate in a culture medium containing the antibiotic. For aminoglycoside antibiotics like G418, the most common resistance gene is the neomycin phosphotransferase gene (neo).[7][8] This gene, originally from transposon Tn5, encodes the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 by phosphorylation.[7][8]

Given the structural and functional similarities among aminoglycosides, it is hypothesized that the neo gene could also confer resistance to this compound. This hypothesis is supported by the known cross-resistance observed among different aminoglycoside antibiotics. However, this must be experimentally verified.

Mechanism of Action and Resistance

The proposed mechanism for using this compound as a selection agent involves the following steps:

-

Inhibition of Protein Synthesis: In non-transfected cells, this compound enters the cell and binds to the 80S ribosome, inhibiting protein synthesis and leading to cell death.[7]

-

Inactivation by Resistance Gene: In cells successfully transfected with a vector containing the neo resistance gene, the expressed aminoglycoside phosphotransferase enzyme will inactivate this compound through phosphorylation.

-

Selective Survival: This inactivation allows the transfected cells to continue protein synthesis and proliferate, while non-transfected cells are eliminated.

Quantitative Data

The optimal concentration of a selection antibiotic is highly dependent on the cell line being used. Therefore, a kill curve must be generated to determine the minimum concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days). The following table provides an example of recommended concentration ranges for the commonly used aminoglycoside G418, which can serve as a starting point for designing a kill curve experiment for this compound.

| Selection Agent | Organism | Typical Working Concentration |

| G418 (Geneticin®) | Mammalian Cells | 100 - 800 µg/mL |

| G418 (Geneticin®) | Bacteria | 5 µg/mL or less |

| G418 (Geneticin®) | Algae | 5 µg/mL or less |

| Hygromycin B | Mammalian Cells | 200 - 800 µg/mL |

| Neomycin | Mammalian Cells | 10 - 100 µg/mL |

Table 1: Example working concentrations for common selection antibiotics. The optimal concentration for this compound must be determined experimentally for each cell line.[4][8][10]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

This protocol is essential to determine the lowest concentration of this compound that results in complete cell death of the parental (non-transfected) cell line within 7-14 days.

Materials:

-

Parental cell line of interest, in a healthy, logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (prepare in a buffered solution, e.g., HEPES, to avoid pH changes in the medium)

-

24-well or 96-well cell culture plates

-

Trypsin or cell scraper (for adherent cells)

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the parental cells at a density that will result in 30-50% confluency on the day of antibiotic addition.[11]

-

For suspension cells, seed at a density of approximately 2.5 – 4.5 x 10^5 cells/mL.[10]

-

Plate cells in a 24-well or 96-well plate. Prepare enough wells for a range of antibiotic concentrations and a no-antibiotic control, with each condition in triplicate.

-

-

Antibiotic Addition:

-

Allow cells to adhere and recover for 18-24 hours after plating.

-

Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on G418, would be from 50 µg/mL to 1000 µg/mL (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).

-